2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13437320
InChI: InChI=1S/C16H25N3O3/c1-12-8-9-17-14(18-12)21-11-13-7-5-6-10-19(13)15(20)22-16(2,3)4/h8-9,13H,5-7,10-11H2,1-4H3
SMILES: CC1=NC(=NC=C1)OCC2CCCCN2C(=O)OC(C)(C)C
Molecular Formula: C16H25N3O3
Molecular Weight: 307.39 g/mol

2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

VCID: VC13437320

Molecular Formula: C16H25N3O3

Molecular Weight: 307.39 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester -

Description

2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that incorporates both a piperidine ring and a pyrimidine ring. This compound is classified as a tert-butyl ester, which is a common protecting group used in organic synthesis to protect carboxylic acids. The presence of both piperidine and pyrimidine rings suggests potential applications in pharmaceuticals and biologically active compounds, as these structures are frequently found in drugs and other bioactive molecules.

Synthesis

The synthesis of 2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves several key steps, including the formation of the piperidine and pyrimidine rings and their subsequent linkage. Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during these synthesis steps.

Chemical Reactions and Applications

This compound can participate in various chemical reactions, which are essential for modifying it for specific applications in drug development. The reactions typically involve the removal of the tert-butyl ester group to expose the carboxylic acid, which can then be further modified to create derivatives with potential therapeutic effects.

Potential Applications

  • Pharmaceutical Development: The compound's structure suggests potential use in developing drugs, particularly those targeting biological pathways involving piperidine and pyrimidine derivatives.

  • Biological Assays: Further research is needed to understand the compound's mechanism of action and its effects on biological systems.

Stability and Storage

The stability of 2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester may be influenced by environmental factors such as temperature and light exposure. Proper storage conditions are necessary to maintain its integrity.

Research Findings and Future Directions

While specific studies on the mechanism of action for this compound may be limited, similar compounds often exhibit their effects through interactions with biological targets. Further experimental validation through biological assays is crucial for understanding its potential therapeutic applications.

Research Directions Table

Research AreaDescription
Mechanism of ActionRequires further biological assays to determine specific interactions with biological targets.
Therapeutic ApplicationsPotential use in drug development, particularly for targets involving piperidine and pyrimidine derivatives.
Stability StudiesInvestigation into how environmental factors affect stability and methods to enhance storage conditions.
Product Name 2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Molecular Formula C16H25N3O3
Molecular Weight 307.39 g/mol
IUPAC Name tert-butyl 2-[(4-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H25N3O3/c1-12-8-9-17-14(18-12)21-11-13-7-5-6-10-19(13)15(20)22-16(2,3)4/h8-9,13H,5-7,10-11H2,1-4H3
Standard InChIKey LTOSTGNHJYEUNM-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)OCC2CCCCN2C(=O)OC(C)(C)C
Canonical SMILES CC1=NC(=NC=C1)OCC2CCCCN2C(=O)OC(C)(C)C
PubChem Compound 60137821
Last Modified Jan 05 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator